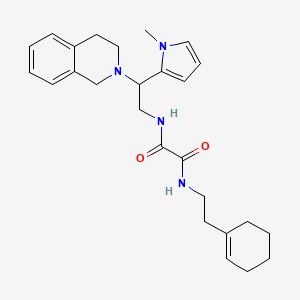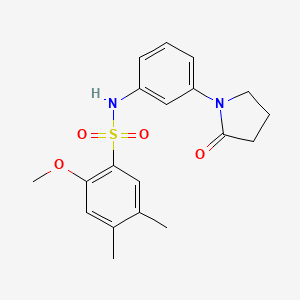![molecular formula C17H23N3O2 B2712329 (E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide CAS No. 2411323-72-1](/img/structure/B2712329.png)
(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide, also known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DMABN is a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide acts as a selective inhibitor of GSK-3β, which is a serine/threonine kinase that regulates various cellular processes. GSK-3β is involved in the regulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer. This compound inhibits the activity of GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide has several advantages for lab experiments, including its high selectivity for GSK-3β, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential for combination therapy. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide. First, further studies are needed to investigate the potential applications of this compound in combination therapy with chemotherapy and radiation therapy. Second, studies are needed to investigate the potential applications of this compound in other types of cancer, including lung and prostate cancer. Third, studies are needed to investigate the potential applications of this compound in other diseases, including Alzheimer's disease and bipolar disorder. Finally, studies are needed to investigate the potential side effects of this compound and to develop strategies to minimize its toxicity.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-1-methylindole-3-acetic acid with dimethylamine, followed by the coupling of the resulting product with 2-bromoethyl but-2-enoate. The final product is obtained through the reduction of the resulting intermediate using sodium borohydride.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer research. GSK-3β has been shown to be overexpressed in various types of cancer, including breast, colon, and pancreatic cancer. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)10-4-5-17(22)18-9-8-13-12-20(3)16-7-6-14(21)11-15(13)16/h4-7,11-12,21H,8-10H2,1-3H3,(H,18,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQEJASTNAMGZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)O)CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

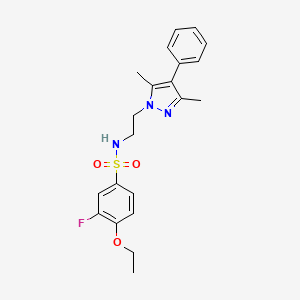
![N-[(4-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2712247.png)
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)

![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)

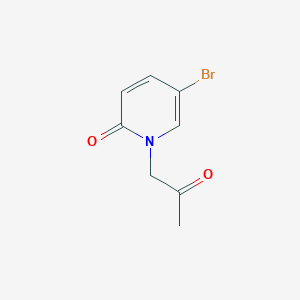
![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)
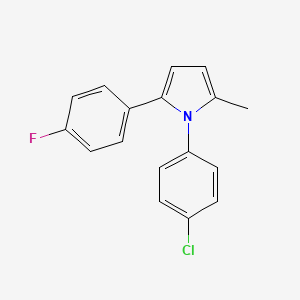
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)
![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
